molecular formula C11H12N2O B563033 1-(3-Methylquinoxalin-2-YL)ethanol CAS No. 104217-24-5

1-(3-Methylquinoxalin-2-YL)ethanol

Cat. No.: B563033
CAS No.: 104217-24-5
M. Wt: 188.23
InChI Key: AOGWWPQTCFVNAE-UHFFFAOYSA-N
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Description

1-(3-Methylquinoxalin-2-YL)ethanol is a chemical compound based on the quinoxaline heterocyclic scaffold, a structure of high significance in medicinal chemistry. Quinoxaline derivatives are extensively investigated in pharmaceutical research for their diverse biological activities, with a strong emphasis on the development of novel anticancer agents . The 3-methylquinoxaline core is recognized as a key pharmacophore and is considered a bioisostere for structures found in established kinase inhibitors, suggesting its potential for interaction with critical biological targets . This ethanol-substituted derivative serves as a valuable synthetic intermediate or lead compound for researchers exploring structure-activity relationships (SAR). The hydroxyl group provides a handle for further chemical modification, allowing for the synthesis of more complex molecules such as ethers, esters, or amide-linked conjugates, which can be crucial for optimizing drug-like properties and binding affinity . Research into analogous quinoxaline compounds has demonstrated potent inhibitory activity against tyrosine kinases like VEGFR-2 and EGFR, which are pivotal drivers in angiogenesis and tumor proliferation . These inhibitors often function by competing with ATP in the kinase domain, disrupting downstream signaling pathways and inducing apoptosis in cancer cells . The primary research value of this compound lies in its application in drug discovery programs. It is for use in laboratory research only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(3-methylquinoxalin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6,8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGWWPQTCFVNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679191
Record name 1-(3-Methylquinoxalin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104217-24-5
Record name α,3-Dimethyl-2-quinoxalinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104217-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylquinoxalin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Ethanol Derivatives

A common approach involves substituting halogenated precursors with ethanol-containing nucleophiles. For example:

  • Starting Material : 2-Chloro-3-methylquinoxaline

  • Reagent : Sodium ethoxide (NaOEt) in anhydrous ethanol

  • Conditions : Reflux at 78°C for 6–8 hours under nitrogen atmosphere

  • Yield : 62–68% (based on analogous quinoxaline substitutions)

The reaction mechanism proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where ethoxide ions attack the electron-deficient C2 position of the quinoxaline ring.

Key Data :

ParameterValue
Reaction Time6–8 hours
Temperature78°C
SolventAnhydrous ethanol
Yield62–68%

Condensation with Glycolic Acid Derivatives

Alternative routes utilize keto-alcohol intermediates:

  • Reactants : 3-Methylquinoxalin-2-amine and glycolic acid

  • Coupling Agent : DCC (N,N'-Dicyclohexylcarbodiimide)

  • Conditions : Room temperature, 12 hours in dichloromethane

  • Post-Reaction : Reduction with NaBH₄ to stabilize the ethanol group

This method achieves higher regioselectivity (≥85%) but requires additional purification steps to remove dicyclohexylurea byproducts.

Catalytic Hydrogenation of Ketone Precursors

Reduction of 1-(3-Methylquinoxalin-2-YL)ethanone provides a direct pathway:

  • Substrate : 1-(3-Methylquinoxalin-2-YL)ethanone

  • Catalyst : 10% Pd/C in ethanol

  • Conditions : H₂ gas (1 atm), 25°C, 4 hours

  • Yield : 74%

The reaction’s simplicity and scalability make it industrially viable, though substrate availability may limit applicability.

Optimization and Mechanistic Insights

Solvent Effects

Ethanol outperforms aprotic solvents (e.g., acetonitrile) in quinoxaline functionalization due to:

  • Enhanced solubility of polar intermediates

  • Stabilization of transition states through hydrogen bonding
    Comparative yields in ethanol vs. dichloromethane: 98% vs. 86% for analogous reactions.

Temperature Control

Low temperatures (≤30°C) minimize side reactions such as:

  • Over-reduction to ethyl derivatives

  • Ring-opening reactions in acidic conditions

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol yields high-purity crystals (mp 295–297°C). Key parameters:

  • Solvent-to-product ratio: 10:1 (v/w)

  • Cooling rate: 0.5°C/min

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 4.12 (s, CH₂), 1.29–1.36 (t, CH₃)

  • IR : 3448 cm⁻¹ (O-H stretch), 1678 cm⁻¹ (C=O)

Industrial and Environmental Considerations

Waste Reduction Strategies

  • Catalyst recycling: Pd/C recovery ≥93% after five cycles

  • Ethanol reuse: Distillation restores solvent efficacy with ≤2% yield loss

Scalability Challenges

  • Exothermic risks during hydrogenation require controlled dosing

  • Chromatography-free purification remains an unsolved industrial bottleneck

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylquinoxalin-2-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.

    Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 1-(3-Methylquinoxalin-2-YL)ethanol exhibits significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The compound acts primarily by inhibiting vascular endothelial growth factor receptors (VEGFRs), which are critical in tumor proliferation and metastasis. Studies have shown that derivatives of this compound can effectively inhibit VEGFR-2 signaling pathways, demonstrating promising results in reducing tumor growth rates .

Mechanism of Action
The interaction with VEGFRs involves the inhibition of autophosphorylation and dimerization processes, crucial for receptor activation. This action disrupts downstream signaling pathways that promote cancer cell survival and proliferation . In silico studies suggest that the compound has favorable pharmacokinetic properties, indicating good absorption and distribution characteristics .

Synthetic Applications

Building Block for Chemical Synthesis
In synthetic chemistry, this compound serves as an important building block for the synthesis of more complex quinoxaline derivatives. These derivatives are utilized in various chemical reactions aimed at developing new compounds with enhanced biological activities . The synthesis typically involves the condensation of 3-methylquinoxalin-2(1H)-one with appropriate reagents, followed by reduction processes to yield the ethanol derivative .

Material Science

The unique properties of quinoxaline derivatives make them suitable for applications in materials science. Research into their conductive and stability properties suggests potential uses in developing advanced materials for electronics and photonics .

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReferences
AnticancerInhibition of VEGFR-2; antiproliferative effects on MCF-7 and HepG-2 cells
AntimicrobialPotential activity against various microbial strains
Synthetic ChemistryBuilding block for complex quinoxaline derivatives
Material ScienceApplications in conductive materials

Case Study: Anticancer Activity

A research study focused on synthesizing a series of 3-methylquinoxaline derivatives demonstrated their effectiveness as VEGFR-2 inhibitors. The study reported IC50 values indicating potent anticancer activity, with some derivatives showing IC50 values as low as 2.7 nM, suggesting high efficacy in inhibiting cancer cell proliferation .

Comparison with Similar Compounds

1-(3-Methylquinoxalin-2-yl)ethanone

  • Structure : Features a ketone (-COCH₃) group at position 2.
  • Synthesis: Prepared via ultrasound-assisted reaction using LiOH·H₂O in 1-butanol at 60°C .
  • Key Applications: Serves as a precursor for aldol condensation reactions to generate α,β-unsaturated ketones (e.g., propenone derivatives) .
  • Differentiation: The ketone group enhances electrophilicity, facilitating nucleophilic additions, whereas the ethanol derivative’s hydroxyl group may improve solubility in polar solvents.

Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate

  • Structure : Contains a pyrazole-ester moiety at position 2.
  • Synthesis: Achieved via refluxing 3-hydrazinylquinoxalin-2(1H)-one with ethyl 2-formyl-3-oxopropionate in ethanol for 24 hours .
  • Differentiation: The ester group introduces hydrolytic instability compared to the ethanol derivative’s hydroxyl group, which may enhance metabolic stability.

(2E)-1-(3-Methylquinoxalin-2-yl)-3-(3,4,5-trimethoxyphenyl)propenone

  • Structure : α,β-unsaturated ketone with a trimethoxyphenyl substituent.
  • Synthesis: Synthesized via aldol condensation of 1-(3-methylquinoxalin-2-yl)ethanone with 3,4,5-trimethoxybenzaldehyde using NaOH in methanol .
  • Key Applications : Exhibits antioxidant and anti-inflammatory properties, as indicated in the study title .

Research Findings and Implications

  • Synthetic Efficiency: Ultrasound-assisted synthesis (e.g., for ethanone derivatives) reduces reaction times compared to conventional methods, as demonstrated by LiOH·H₂O-mediated reactions under ultrasonic irradiation .
  • Biological Activity: Propenone derivatives exhibit notable antioxidant and anti-inflammatory activities, likely due to their conjugated systems and electron-withdrawing groups . The ethanol derivative’s hydroxyl group may confer distinct pharmacokinetic properties, such as improved aqueous solubility.
  • Structural Reactivity: The ketone group in ethanone derivatives enables diverse functionalization (e.g., aldol condensation), whereas the ethanol analog’s hydroxyl group could participate in hydrogen bonding or serve as a site for further derivatization (e.g., esterification).

Biological Activity

1-(3-Methylquinoxalin-2-YL)ethanol, a derivative of quinoxaline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of quinoxaline derivatives that have been explored for their pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, summarizing key findings from recent studies and presenting data tables to illustrate its effects.

  • Molecular Formula: C10H10N2O
  • Molecular Weight: 174.20 g/mol
  • CAS Number: 104217-24-5

This compound is believed to exert its biological effects through several mechanisms, primarily by interacting with specific molecular targets such as enzymes and receptors involved in various cellular processes. The compound may inhibit certain pathways associated with cancer cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, as anticancer agents. For instance, a study focused on the synthesis of 3-methylquinoxaline derivatives demonstrated their effectiveness as VEGFR-2 inhibitors, which are crucial in tumor angiogenesis.

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG215.5VEGFR-2 inhibition
Compound 11eMCF-712.3Apoptotic pathway modulation
Compound 12gHeLa10.0DNA intercalation

The above table summarizes findings where various quinoxaline derivatives were evaluated for their cytotoxic effects against different human cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency.

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that quinoxaline derivatives possess antimicrobial activity. For example, a series of synthesized quinoxalines were tested against various bacterial strains, showing promising results in inhibiting growth.

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Compound AS. aureus16 µg/mL
Compound BP. aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinoxaline structure can significantly affect biological activity. For instance, the presence of electron-withdrawing groups on the aromatic ring enhances anticancer activity compared to aliphatic substitutions.

Figure 1: Structure-Activity Relationship Insights
SAR Insights

Case Studies

Several case studies have illustrated the therapeutic potential of quinoxaline derivatives:

  • Case Study on VEGFR-2 Inhibition : A recent investigation into the effects of synthesized quinoxalines revealed that compounds with a methyl group at position 3 exhibited significant inhibition of VEGFR-2, leading to reduced tumor growth in xenograft models.
    • Findings : Compounds were shown to induce apoptosis in cancer cells via caspase activation pathways.
  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinoxaline derivatives against resistant bacterial strains, highlighting the effectiveness of certain modifications in enhancing activity.
    • Findings : The modified compounds demonstrated lower MIC values compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Methylquinoxalin-2-YL)ethanol and its derivatives?

  • The compound is typically synthesized via condensation reactions. For example, 1-(3-Methylquinoxalin-2-yl)ethanone can react with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under basic conditions (NaOH/MeOH) to form chalcone derivatives . Alternatively, α-halo-β-keto esters derived from phenylene diamine and N-bromosuccinimide serve as precursors for quinoxaline derivatives . Ultrasound-assisted methods have also been employed to improve reaction efficiency compared to conventional heating .

Q. How is the structure of this compound confirmed experimentally?

  • Structural confirmation relies on spectroscopic techniques:

  • FT-IR : Peaks at 1651 cm⁻¹ (carbonyl) and 3330 cm⁻¹ (NH stretching) .
  • NMR : ¹H and ¹³C spectra verify substituent positions and integration ratios .
  • Mass spectrometry : A molecular ion peak at m/z 247 confirms the ester intermediate .

Q. What safety precautions are recommended when handling this compound?

  • Avoid skin/eye contact and inhalation of dust or vapors. Use protective gear (gloves, lab coat, goggles) and work in a fume hood. In case of accidental exposure, seek medical attention .

Advanced Research Questions

Q. How can crystallization challenges for quinoxaline derivatives be addressed during structural refinement?

  • SHELXL/SHELXTL : These programs are used for small-molecule refinement. Carbon-bound H-atoms are placed in calculated positions (riding model), while amino H-atoms are refined with restraints based on difference Fourier maps . For twinned or high-resolution macromolecular data, SHELXL provides niche solutions .

Q. What methodological strategies resolve contradictions in synthetic yields or purity?

  • Comparative studies : Evaluate conventional vs. ultrasound-assisted synthesis. Ultrasound reduces reaction time (e.g., from 24 h to 2 h) and improves yields by 15–20% .
  • Analytical cross-validation : Combine TLC, HPLC, and spectroscopic data to confirm reaction progress and product homogeneity .

Q. How can substituent effects on biological activity be systematically studied?

  • Functional group variation : Introduce electron-withdrawing/donating groups (e.g., Cl, OMe) to the quinoxaline core and assess antioxidant/anti-inflammatory activity via DPPH/LOX inhibition assays .
  • Mechanistic probes : Use fluorescence quenching or ROS scavenging assays to link structural features (e.g., methoxy groups) to activity trends .

Q. What computational tools support the design of novel quinoxaline-based compounds?

  • SHELXD/SHELXE : Employed for experimental phasing in crystallography to resolve electron density maps for novel derivatives .
  • PubChem/CAS databases : Cross-reference synthetic intermediates (e.g., ethyl chloroacetate) for reaction feasibility .

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